N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinopyrimidine moiety attached to a xanthene core, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . The compound also dramatically reduces iNOS and COX-2 mRNA expression, hence inhibiting the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of NO and prostaglandins, respectively . These changes disrupt the normal inflammatory response, reducing the concentration of pro-inflammatory mediators and alleviating inflammation .
Pharmacokinetics
The compound’s ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in iNOS and COX-2 mRNA expression and a decrease in the amount of iNOS and COX-2 protein expression . These effects result in the inhibition of the inflammatory response .
Action Environment
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). It inhibits the production of nitric oxide (NO) at non-cytotoxic concentrations .
Cellular Effects
This compound influences cell function by reducing iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the active sites of iNOS and COX-2, inhibiting their expression and thus the inflammatory response .
Temporal Effects in Laboratory Settings
It has been observed to have a significant impact on the inflammatory response in macrophage cells .
Metabolic Pathways
It is known to interact with enzymes involved in the inflammatory response, such as iNOS and COX-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Morpholinopyrimidine Intermediate: This step involves the reaction of morpholine with a pyrimidine derivative under controlled conditions to form the morpholinopyrimidine intermediate.
Coupling with Xanthene Derivative: The intermediate is then coupled with a xanthene derivative through a series of reactions, including nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, dyes, and sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol (V4)
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8)
Uniqueness
N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide stands out due to its unique combination of a morpholinopyrimidine moiety and a xanthene core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-22(25-19-13-20(24-14-23-19)26-9-11-28-12-10-26)21-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)21/h1-8,13-14,21H,9-12H2,(H,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDFLSVWGMCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.